2-Bromobiphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H9Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
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InChI Key |
KTADSLDAUJLZGL-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2Br | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br | |
| Record name | 2-BROMOBIPHENYL | |
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DSSTOX Substance ID |
DTXSID0024638 | |
| Record name | 2-Bromobiphenyl | |
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Molecular Weight |
233.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromobiphenyl is a clear liquid. Insoluble in water. (NTP, 1992) | |
| Record name | 2-BROMOBIPHENYL | |
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Boiling Point |
565 to 568 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2-BROMOBIPHENYL | |
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Solubility |
Insoluble (NTP, 1992) | |
| Record name | 2-BROMOBIPHENYL | |
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Density |
1.2175 (NTP, 1992) - Denser than water; will sink | |
| Record name | 2-BROMOBIPHENYL | |
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CAS No. |
2052-07-5 | |
| Record name | 2-BROMOBIPHENYL | |
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| Record name | 2-Bromobiphenyl | |
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| Record name | 2-Bromobiphenyl | |
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| Record name | 2-Bromobiphenyl | |
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| Record name | 1,1'-Biphenyl, 2-bromo- | |
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| Record name | 2-Bromobiphenyl | |
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| Record name | 2-bromobiphenyl | |
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| Record name | 2-BROMOBIPHENYL | |
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Melting Point |
34.7 to 35.6 °F (NTP, 1992) | |
| Record name | 2-BROMOBIPHENYL | |
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Advanced Synthetic Methodologies for 2 Bromobiphenyl and Its Derivatives
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. Palladium, nickel, and copper-based catalytic systems have been extensively developed for the synthesis of biaryl compounds, including 2-bromobiphenyl.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura reaction is a highly effective method for the synthesis of biaryls, including this compound, through the palladium-catalyzed coupling of an aryl halide with an organoboron compound. A common approach to this compound involves the reaction of 1,2-dibromobenzene (B107964) with phenylboronic acid. This reaction can be performed under aerobic conditions with high yields.
A representative protocol for this transformation utilizes tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, potassium phosphate (B84403) (K₃PO₄) as the base, and toluene (B28343) as the solvent at a temperature of 80°C. This method has been reported to achieve yields exceeding 85% with a catalyst loading as low as 0.2 mol%. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction efficiency and minimizing side products. For instance, the use of a palladium on carbon (Pd/C) catalyst in fluorobenzene (B45895) at 50–55°C has been shown to reduce the formation of terphenyl byproducts. google.com
The synthesis of various this compound derivatives can also be achieved through Suzuki-Miyaura coupling. For example, 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl was synthesized with an 81% yield by coupling 2-iodo-4-nitrofluorobenzene with a boronic acid in the presence of a palladium catalyst and triphenylphosphine (B44618) (PPh₃) in refluxing dioxane. nih.gov
Table 1: Selected Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for this compound and Derivatives
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,2-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 80 | >85 | |
| 1,2-Dibromobenzene | Phenylboronic acid | Pd/C | Na₂CO₃ | Fluorobenzene | 50-55 | 87 | google.com |
| 2-Iodo-4-nitrofluorobenzene | (2-bromophenyl)boronic acid | Palladium catalyst | - | Dioxane | Reflux | 81 | nih.gov |
| ortho-, meta-, or para-dibromobenzene | Phenylboronic acid | Pd(OAc)₂, Pd(PPh₃)₄, or Pd-PEPPSI-iPr | K₂CO₃ | DMF/Water | 0 or 70 | - | mdpi.com |
Nickel-Catalyzed Negishi Cross-Coupling Approaches
The Negishi cross-coupling reaction, which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, offers an alternative route to biphenyl (B1667301) derivatives. rsc.org Nickel catalysts are often favored due to their lower cost and unique reactivity.
A method for the synthesis of this compound involves a nickel-catalyzed reaction. One synthetic route describes charging a Schlenk tube with activated zinc dust, followed by the addition of 1,2-dibromoethane (B42909) in dry DMF. chemicalbook.com After heating and cooling, NiCl₂ and a ligand such as IPr-MeDAD are added. chemicalbook.com The subsequent addition of a suitable arylating agent and a bromine source like N-bromosuccinimide (NBS) can lead to the formation of this compound. chemicalbook.com
Furthermore, nickel-based catalysts, such as Ni(acac)₂/PPh₃, have been shown to facilitate the coupling between arylzinc chlorides and haloarenes, affording biphenyl derivatives in good yields (75–95%) under microwave irradiation. rsc.org While direct synthesis of this compound via this specific protocol is not detailed, the general applicability suggests its potential. A Negishi cross-coupling has been successfully employed in the synthesis of a precursor to a tetrasubstituted alkene, where a zinc reagent derived from 1,2-dibromobenzene was coupled with an iodo-alkenyl thioether in the presence of a palladium catalyst, highlighting the utility of this approach with dibrominated benzenes. beilstein-journals.org
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions, such as the Ullmann and Chan-Lam couplings, provide classical and increasingly refined methods for the formation of carbon-heteroatom and carbon-carbon bonds.
The Ullmann reaction traditionally involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl, often requiring high temperatures. rsc.orglookchem.com However, variations of this reaction can be used for the synthesis of unsymmetrical biaryls. While less common for the direct synthesis of this compound, Ullmann-type couplings are relevant in the synthesis of its derivatives. For example, the coupling of 2-bromoaniline (B46623) with this compound using a copper(I) catalyst in DMF at 120°C has been reported for the synthesis of 2'-bromobiphenyl-2-amine (B3181117) derivatives.
The Chan-Lam coupling is a copper-catalyzed cross-coupling of boronic acids with amines or alcohols. epfl.chbeilstein-journals.org This method has been applied to the synthesis of N-arylcytisine derivatives, where a p-bromo-substituted derivative was further functionalized, demonstrating the utility of copper catalysis in building complex molecules containing brominated biaryl motifs. uni-muenchen.de
Selective Functionalization Strategies
The synthesis of this compound and its derivatives can also be achieved through the selective functionalization of biphenyl or dihalobiaryl precursors. These methods rely on controlling the regioselectivity of the reaction to introduce a bromine atom at the desired position or to selectively manipulate one of two halogen atoms.
Regioselective Bromination Techniques
The direct bromination of biphenyl typically yields a mixture of isomers, with the para-substituted product, 4-bromobiphenyl (B57062), being the major product due to steric and electronic factors. capes.gov.br Achieving selective bromination at the ortho position (2-position) is more challenging and often requires specific catalysts or directing groups.
Industrial processes for the bromination of biphenyl often use catalysts like aluminum chloride or iron trichloride (B1173362) in solvents such as dichloroethane at low temperatures to control selectivity. beilstein-journals.org However, these conditions still generally favor para-bromination. The bromination of biphenyl with N-bromosuccinimide (NBS) in 2-methyltetrahydrofuran (B130290) has been reported to furnish monobromobiphenyl, although the regioselectivity towards the 2-position is not explicitly detailed as being high. nih.gov More advanced methods for achieving regioselective C-H bond functionalization are continually being developed. For instance, Ni(II)-catalyzed bromination of unactivated biphenyl C-H bonds using NBS as the bromine source and an oxidant has been explored, offering a potential route for selective halogenation. nih.gov
Sequential Lithiation of Dihalobiaryls for Unsymmetrical Biaryl Synthesis
A powerful strategy for the synthesis of unsymmetrically substituted biaryls, including derivatives of this compound, involves the sequential functionalization of dihalobiaryls. This approach relies on the selective monolithiation of a dihalobiaryl, followed by reaction with an electrophile.
Specifically, the selective monolithiation of 2,2'-dibromobiphenyl (B83442) has been effectively achieved using a microflow system. beilstein-journals.orgnih.govnih.gov In this method, 2,2'-dibromobiphenyl is reacted with one equivalent of n-butyllithium (n-BuLi). The use of a microflow reactor with fast mixing and precise temperature control allows for the selective generation of (this compound-2'-yl)lithium, minimizing the formation of the dilithiated species. beilstein-journals.orgnih.govnih.gov This monolithiated intermediate can then be reacted with a variety of electrophiles to introduce a functional group at the 2'-position, yielding an unsymmetrically substituted this compound derivative. For example, reaction with iodomethane (B122720) gives 2-bromo-2'-methylbiphenyl in high yield (89%). beilstein-journals.org
This methodology can be extended to a sequential introduction of two different electrophiles by performing a second lithiation-electrophile quench sequence, providing access to a wide range of complex, unsymmetrically substituted biaryls. beilstein-journals.orgnih.govnih.gov
Table 2: Synthesis of Unsymmetrically Substituted this compound Derivatives via Sequential Lithiation of 2,2'-Dibromobiphenyl
| Electrophile (E¹) | Product | Yield (%) | Reference |
| Iodomethane | 2-Bromo-2'-methylbiphenyl | 89 | beilstein-journals.org |
| Chlorotrimethylsilane | 2-Bromo-2'-(trimethylsilyl)biphenyl | 91 | beilstein-journals.org |
| Benzaldehyde | (this compound-2'-yl)(phenyl)methanol | 92 | beilstein-journals.org |
| Benzophenone | (this compound-2'-yl)(phenyl)phenylmethanol | 93 | beilstein-journals.org |
C-H Functionalization Methodologies
The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis, circumventing the need for pre-functionalized starting materials. In the context of this compound and its derivatives, transition metal-catalyzed C-H functionalization has been instrumental in creating new carbon-carbon and carbon-heteroatom bonds.
Palladium catalysis is a prominent method for the C-H functionalization of biphenyl systems. For instance, palladium-catalyzed C-H activation allows for the direct arylation of this compound, leading to the formation of more complex biaryl structures. This approach often utilizes a directing group to achieve high regioselectivity, typically at the ortho position to the directing functionality. The versatility of this method is showcased in the synthesis of various substituted biphenyls, which are valuable intermediates in the preparation of pharmaceuticals and advanced materials.
Rhodium catalysis also plays a significant role in the C-H functionalization of biphenyl compounds. Rhodium complexes can effectively catalyze the ortho-C-H activation of biphenyl derivatives, enabling the introduction of various functional groups. These reactions can proceed under relatively mild conditions and exhibit broad functional group tolerance, making them highly attractive for the synthesis of complex molecules.
Synthesis of Complex Architectures from this compound Precursors
This compound serves as a versatile building block for the synthesis of elaborate molecular frameworks, including trispirocyclic hydrocarbons, phenanthrenes, and fluoren-9-one derivatives. These complex structures are of significant interest due to their unique photophysical properties and potential applications in materials science.
Trispirocyclic Hydrocarbon Synthesis
A notable application of this compound is in the synthesis of novel trispirocyclic hydrocarbons. These compounds, which feature a central core with three spiro-linked fluorene (B118485) moieties, are of interest for their high thermal stability and potential use as hole transport materials in organic light-emitting diodes (OLEDs).
One synthetic approach involves the coupling of truxenone (B1584773) with this compound. chemicalbook.comrsc.org This reaction leads to the formation of a trispirocyclic hydrocarbon with three 9-fluorene units arranged around a truxene (B166851) core. chemicalbook.comrsc.orgresearchgate.net The resulting compound is a high-melting solid, indicating significant thermal stability. chemicalbook.comrsc.org For practical applications in OLEDs, derivatives of these trispirocyclic hydrocarbons can be synthesized. For example, a triphenylamine (B166846) derivative with six diphenylamino groups attached to the fluorene moieties has been prepared using 4,4'-bis(diphenylamino)-2-bromobiphenyl. chemicalbook.comrsc.org This functionalized trispirocycle exhibits a high glass transition temperature of 170 °C and forms stable amorphous thin films, making it an efficient and thermally stable hole transport material. chemicalbook.comrsc.org
The general strategy for creating these complex spiro compounds involves a spiro linkage of two π-conjugated systems through a common sp³-hybridized atom, which helps to improve morphological stability while retaining desirable electronic properties. acs.org
Phenanthrene (B1679779) Compound Formation
This compound is a key precursor for the synthesis of phenanthrene and its derivatives, which are important structural motifs in many polycyclic aromatic hydrocarbons (PAHs) and materials with interesting electronic properties. ncats.io
A significant advancement in this area is the use of chromium-catalyzed annulation reactions. In one method, a 2-biaryl Grignard reagent, prepared from this compound and a magnesium-lithium chloride complex, reacts with an alkyne in the presence of a chromium(II) chloride catalyst and a 2,2'-bipyridine (B1663995) ligand. ncats.io This reaction efficiently produces a variety of substituted phenanthrenes in moderate to good yields. ncats.io A key feature of this method is the use of excess alkyne as a hydrogen acceptor, which makes the process more atom-economical compared to earlier iron-catalyzed methods that required a stoichiometric amount of the Grignard reagent to serve the same purpose. ncats.io
Another chromium-mediated approach involves the reaction of 2,2'-dihalobiphenyls with butyllithium, followed by the addition of chromium(III) chloride and an alkyne to afford phenanthrene derivatives through a formal [4+2] cycloaddition. researchgate.net This methodology can also be applied to 2-monohalogenated biphenyls, such as this compound. Treatment of this compound with two equivalents of n-butyllithium generates a dilithiated biphenyl species, which upon reaction with chromium(III) chloride and an alkyne, yields the corresponding phenanthrene. researchgate.net
Fluoren-9-one Derivative Synthesis via Cyclocarbonylation
The synthesis of fluoren-9-one derivatives, a class of compounds with applications in materials science and as synthetic intermediates, can be effectively achieved from this compound through palladium-catalyzed cyclocarbonylation. rsc.orgsigmaaldrich.com
This transformation involves the intramolecular carbonylation of 2-halobiaryls. In a notable development, a CO gas-free carbonylation process has been established using paraformaldehyde as a carbonyl surrogate. rsc.orgsigmaaldrich.com The reaction, catalyzed by palladium(II) acetate (B1210297) with a suitable ligand, proceeds through the cleavage of a C-H bond on the biphenyl scaffold to afford fluoren-9-one derivatives in good yields. rsc.orgsigmaaldrich.com The optimization of reaction conditions, including the choice of base and the use of a dehydrating agent like magnesium sulfate, is crucial for achieving high product yields and minimizing side reactions such as reductive hydrodebromination. rsc.org
Chemical Reactivity and Transformation Mechanisms
Electrophilic Substitution Reactions
The reactivity of 2-bromobiphenyl in electrophilic aromatic substitution (SEAr) is influenced by the presence of both the phenyl and bromo substituents on the same aromatic ring. The biphenyl (B1667301) system's two benzene (B151609) rings are linked at the [1,1'] position, and its reactions are similar to those of benzene. rsc.org The bromine atom can participate in electrophilic substitution reactions, which allows for further functionalization at the aromatic rings. smolecule.com This compound is a useful intermediate in organic synthesis, often used as a building block for producing pharmaceuticals, agrochemicals, and dyes. solubilityofthings.com Its versatility allows chemists to introduce various functional groups through electrophilic substitution reactions. solubilityofthings.com
The directing effects of the substituents play a crucial role in determining the position of electrophilic attack. The phenyl group is generally considered activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance from the adjacent phenyl ring, dictates the regioselectivity of the substitution.
Nucleophilic Substitution Reactions
The bromine atom in this compound can act as a leaving group in nucleophilic substitution reactions. solubilityofthings.com This allows for the introduction of various nucleophiles, leading to the formation of new chemical bonds. For instance, it can react with sodium hydroxide (B78521) or potassium hydroxide in a polar solvent like ethanol (B145695) to yield hydroxylated biphenyls. The synthesis of 2,2'-dibromo-9,9'-spirobifluorene (B1249592) utilizes this compound as a starting material, which undergoes a nucleophilic substitution reaction with methyl or diethyl carbonate in the presence of n-butyllithium. google.com
Cross-Coupling Reactions as a Bromine Leaving Group
This compound is a valuable substrate in various transition-metal-catalyzed cross-coupling reactions, where the bromine atom serves as an effective leaving group. solubilityofthings.com These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules. solubilityofthings.comsmolecule.com
One of the most prominent applications is in the Suzuki-Miyaura coupling reaction to form biaryl compounds. This reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate, to couple this compound with an arylboronic acid. It is a crucial intermediate for synthesizing unsymmetrically substituted biaryls. For example, it has been used in the synthesis of various quaterphenyl (B1678625) isomers through Suzuki-Miyaura coupling with different biphenyl boronic acids. beilstein-journals.org
Beyond Suzuki-Miyaura coupling, this compound participates in other cross-coupling reactions, including those catalyzed by nickel. For instance, it can be used in nickel-catalyzed reactions with Grignard reagents. chemicalbook.com
| Reaction Type | Catalyst/Reagents | Product Type | Ref. |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, Phenylboronic acid | Biaryl compounds | |
| Nucleophilic Substitution | n-Butyllithium, Methyl carbonate | Intermediate for spirobifluorenes | google.com |
| Homo-coupling | Magnesium, THF | o,o'-Quaterphenyl | beilstein-journals.org |
| Nickel-Catalyzed Coupling | NiCl₂, IPr-MeDAD, Zinc dust | Functionalized biphenyls | chemicalbook.com |
Cyclization Reactions
This compound serves as a precursor for various cyclization reactions to form polycyclic aromatic hydrocarbons. A notable example is its use in the synthesis of phenanthrene (B1679779) derivatives. It can also undergo palladium-catalyzed cyclocarbonylation, using paraformaldehyde as a carbonyl source, to produce fluoren-9-one derivatives. researchgate.net This process involves the cleavage of a C-H bond. researchgate.net
Furthermore, palladium-catalyzed reactions of this compound with hindered Grignard reagents can lead to the formation of substituted fluorenes. nih.gov This cyclization process combines a transmetalation step with a sp³ C-H activation. nih.gov Intramolecular cyclization is also possible. For instance, functionalized 2-amino-2′-bromobiphenyl derivatives can be cyclized via their corresponding diazonium salts to produce diarylbromonium salts. thieme-connect.com The photocyclization of 2-vinylbiphenyls, which can be synthesized from this compound, has also been studied. cdnsciencepub.com
Biotransformation Pathways
Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing enzymes, are responsible for the oxidative metabolism of a vast number of xenobiotics, including halogenated biphenyls. nih.govwashington.edu The bioactivation of dibrominated biphenyls by rat liver microsomal CYP activity can lead to the formation of various mono- and dihydroxylated bromobiphenyl metabolites. nih.gov While specific studies on this compound are limited in the provided results, the metabolism of related compounds suggests that it would likely undergo hydroxylation. For instance, the bioactivation of 2,2'-dibromobiphenyl (B83442) results in several hydroxylated metabolites. nih.gov
The specific CYP isoforms involved in the metabolism of brominated biphenyls can vary. For many xenobiotics, CYP1A1, CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 are the primary isoforms involved in drug metabolism. washington.edu Studies on other compounds have shown that CYP3A4 is a major enzyme responsible for the bioactivation of certain molecules. x-mol.netnih.gov Liver injury can significantly alter the activity of these enzymes, potentially affecting the metabolism of compounds like this compound. frontiersin.org
Anaerobic microorganisms found in sediments have demonstrated the ability to reductively debrominate polybrominated biphenyls (PBBs). asm.org Microorganisms from sediments contaminated with PBBs and polychlorinated biphenyls (PCBs) have been shown to debrominate the commercial PBB mixture Firemaster, which contains multiple brominated biphenyl congeners. asm.orgnih.gov This process primarily involves the removal of meta- and para-bromines. asm.orgnih.gov
Interestingly, the presence of brominated biphenyls can "prime" or activate anaerobic microorganisms to dehalogenate PCBs. asm.orgnih.govresearchgate.net Studies have shown that this compound can prime the dechlorination of PCBs in sediment microcosms. asm.orgnih.govresearchgate.net In these experiments, this compound was completely dehalogenated to biphenyl. asm.orgnih.govresearchgate.net While direct ortho-bromine removal from more complex PBBs was not initially observed, the detection of this compound and biphenyl as products in some experiments suggests that ortho debromination is possible. asm.org
Catalysis in 2 Bromobiphenyl Transformations
Palladium-Catalyzed Reactions
Palladium complexes are versatile and widely employed catalysts for a range of organic transformations. In the context of 2-bromobiphenyl, palladium catalysis has been instrumental in facilitating carbon-carbon bond formation through various cross-coupling reactions, as well as enabling advanced transformations such as C-H activation and enantioselective functionalization of alkenes.
C-C Bond Formation via Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the efficient construction of C-C bonds. Several named reactions have been successfully applied to this compound, enabling the synthesis of a diverse array of biaryl and other coupled products.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides. The reaction typically employs a palladium(0) catalyst and a base. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the organoboron compound. wikipedia.orgorganic-chemistry.org The reactivity of the aryl halide in the oxidative addition step generally follows the trend I > OTf > Br > Cl. libretexts.org
The Negishi coupling utilizes organozinc reagents as the coupling partners for organic halides, catalyzed by nickel or palladium complexes. This reaction is known for its high functional group tolerance and has been a foundational method for the preparation of unsymmetrical biaryls. organic-chemistry.org The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.
The Stille coupling involves the reaction of organotin compounds with organic halides, catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback. The mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
The Heck reaction , another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org This reaction proceeds through a different pathway involving migratory insertion of the alkene into a palladium-carbon bond.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for this compound
| Reaction Name | Organometallic Reagent | Key Features |
|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron | Mild conditions, high functional group tolerance, commercially available reagents. |
| Negishi Coupling | Organozinc | High reactivity, broad scope, good for complex molecule synthesis. |
| Stille Coupling | Organotin | Stable reagents, but toxic. |
| Heck Reaction | Alkene | Forms substituted alkenes. |
C-H Activation and Cyclocarbonylation
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach to molecule synthesis. rsc.orgnih.gov This strategy can be applied to this compound to achieve intramolecular cyclization, leading to the formation of polycyclic aromatic compounds. The general approach involves the coordination of a palladium catalyst to a directing group on the substrate, followed by C-H bond cleavage to form a palladacycle intermediate. This intermediate can then undergo further reactions, such as coupling with other molecules. nih.govresearchgate.net
While specific examples of palladium-catalyzed cyclocarbonylation of this compound are not extensively detailed in the provided search results, the principles of C-H activation combined with carbonylation are well-established. Such a transformation would likely involve the initial C-H activation to form a palladacycle, followed by the insertion of carbon monoxide (CO) into the palladium-carbon bond, and subsequent reductive elimination to form a cyclic ketone.
Enantioselective Alkene Functionalization
The development of enantioselective catalytic reactions is a major goal in organic synthesis, enabling the production of chiral molecules with high stereocontrol. Palladium catalysis has been successfully applied to the enantioselective functionalization of alkenes. One notable example is the enantioselective Heck reaction, where a chiral ligand on the palladium catalyst controls the stereochemical outcome of the reaction. mdpi.comhw.ac.uk
While specific studies focusing on the enantioselective functionalization of alkenes with this compound were not prominent in the search results, the general principles can be extrapolated. Such a reaction would involve the oxidative addition of this compound to a chiral palladium(0) complex, followed by coordination and migratory insertion of the alkene. The chiral environment provided by the ligand would dictate the facial selectivity of the alkene insertion, leading to the formation of an enantioenriched product after β-hydride elimination. The development of such reactions is an active area of research.
Cobalt-Catalyzed Processes
As a more earth-abundant and less expensive alternative to palladium, cobalt has garnered increasing interest as a catalyst for cross-coupling reactions. nih.govacs.org Cobalt catalysts have been shown to be effective in mediating Suzuki-Miyaura and Negishi-type couplings of aryl halides. nih.govprinceton.eduorganic-chemistry.orgnih.gov
In the context of this compound, cobalt-catalyzed cross-coupling reactions would offer a more sustainable approach to the synthesis of biaryl compounds. The mechanistic pathways for cobalt-catalyzed couplings can differ from those of palladium, sometimes involving radical intermediates or different oxidation states of the metal. thieme-connect.combris.ac.uk For instance, some cobalt-catalyzed reactions are believed to proceed through a Co(I)/Co(III) catalytic cycle. bris.ac.uk The development of efficient and selective cobalt-based catalytic systems for the transformation of substrates like this compound is a promising area for future research. bris.ac.uknih.gov
Mechanistic Investigations of Catalytic Cycles
Understanding the intricate mechanisms of catalytic cycles is crucial for the rational design and optimization of new and improved catalysts and reaction conditions.
For palladium-catalyzed cross-coupling reactions , the generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. libretexts.org The key steps are:
Oxidative Addition: The aryl halide (e.g., this compound) adds to the Pd(0) catalyst, forming a Pd(II) intermediate. This step is often rate-determining.
Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
Table 2: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling
| Step | Description |
|---|---|
| Oxidative Addition | R-X + Pd(0) → R-Pd(II)-X |
| Transmetalation | R-Pd(II)-X + R'-M → R-Pd(II)-R' + M-X |
| Reductive Elimination | R-Pd(II)-R' → R-R' + Pd(0) |
For cobalt-catalyzed cross-coupling reactions , the mechanisms can be more varied and are still an area of active investigation. Some proposed mechanisms involve Co(I) and Co(III) intermediates, while others suggest the involvement of radical species. bris.ac.ukacs.org Preliminary mechanistic studies on cobalt-catalyzed Suzuki couplings indicate that the active catalyst may be a Co(0) species formed by in situ reduction of a Co(II) precursor. Kinetic studies in some cobalt-catalyzed Negishi couplings have pointed towards reductive elimination being the rate-determining step. nih.gov The elucidation of these mechanisms is critical for expanding the synthetic utility of cobalt catalysis.
Advanced Analytical Research Techniques for 2 Bromobiphenyl
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the structural features of 2-Bromobiphenyl by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. nih.gov The resulting spectra provide information on the number and types of atoms, as well as their connectivity.
For ¹H NMR analysis, instruments such as the Bruker WM-300 have been used. nih.gov In a solvent like deuterated chloroform (B151607) (CDCl₃), the protons on the two phenyl rings of this compound exhibit characteristic chemical shifts, typically in the aromatic region of the spectrum. guidechem.com
¹³C NMR spectroscopy, often performed on instruments like the Bruker WM-400, complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. nih.gov The carbon spectrum for this compound in CDCl₃ shows distinct signals for the 12 carbon atoms, with their chemical shifts influenced by the electronegative bromine atom and the phenyl-phenyl bond. guidechem.com
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Solvent | Notes |
| ¹H | 7.2 - 7.8 | CDCl₃ | Signals appear as complex multiplets due to spin-spin coupling between adjacent protons on the aromatic rings. |
| ¹³C | 120 - 145 | CDCl₃ | The spectrum consists of multiple signals corresponding to the 12 distinct carbon environments in the molecule. |
This table is representative of typical data; exact values can vary with experimental conditions.
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide insights into the functional groups and molecular vibrations of this compound.
Attenuated Total Reflectance (ATR) FT-IR spectroscopy, using instruments like the Bruker Tensor 27 FT-IR, is a common method for obtaining the infrared spectrum of this compound. nih.gov The spectrum displays absorption bands corresponding to specific vibrational modes, including:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C=C stretching: Vibrations associated with the carbon-carbon double bonds within the aromatic rings are observed in the 1400-1600 cm⁻¹ region.
C-Br stretching: The stretching vibration of the carbon-bromine bond is found in the lower frequency (fingerprint) region of the spectrum.
Aromatic Bending: Out-of-plane C-H bending vibrations provide information about the substitution pattern on the phenyl rings.
FT-Raman spectroscopy, performed on instruments such as the Bruker MultiRAM Stand Alone FT-Raman Spectrometer, provides complementary information. nih.gov Raman spectra are particularly useful for observing the vibrations of non-polar bonds, such as the C-C bonds of the biphenyl (B1667301) backbone. ripublication.com
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. nih.gov When UV or visible light is passed through a solution of the compound, the molecule absorbs energy at specific wavelengths, promoting electrons from a ground state to a higher energy state. technologynetworks.com
The UV-Vis spectrum of this compound, typically recorded on a double-beam spectrophotometer, shows characteristic absorption bands related to the π → π* transitions of the aromatic system. nih.govrsc.org The position and intensity of these absorption maxima (λ_max) are sensitive to the molecular structure and the solvent used. This technique is valuable for confirming the presence of the conjugated biphenyl system. ripublication.com
Mass Spectrometry Applications
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the identification, quantification, and structural elucidation of this compound, often in conjunction with chromatographic separation techniques. wikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the analysis of volatile and semi-volatile compounds like this compound. gcms.cz In this technique, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with a capillary column inside a gas chromatograph. gcms.cz The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
The resulting mass spectrum serves as a molecular fingerprint. For this compound, the mass spectrum shows a molecular ion peak [M]⁺ and characteristic isotopic peaks due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). nih.gov Fragmentation of the molecular ion produces smaller, charged fragments that are diagnostic of the molecule's structure. researchgate.net
| Ion Type | Key m/z Values | Interpretation |
| Molecular Ion [M]⁺ | 232, 234 | Represents the intact molecule, showing the characteristic isotopic pattern of one bromine atom. nih.gov |
| Fragment Ion [M-Br]⁺ | 153 | Loss of the bromine atom. |
| Fragment Ion [C₆H₄]⁺ | 152 | Loss of HBr, a common fragmentation pathway. nih.gov |
This table summarizes major fragments observed in electron impact mass spectrometry. Source: nih.gov
GC-MS is widely applied in environmental analysis to detect and quantify polybrominated biphenyls (PBBs) in various matrices. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. wikipedia.org This technique is particularly useful for analyzing compounds that are not easily vaporized or are thermally unstable, which can be a concern for some brominated compounds. ajrconline.org
While GC-MS is common for this compound itself, LC-MS is a validated method for the trace analysis of its derivatives and related impurities in complex matrices, such as pharmaceutical substances. ajrconline.orgnih.gov For instance, methods using a C18 column and a mobile phase of water, acetonitrile, and an acid have been developed for related cyanobiphenyl compounds. ajrconline.org The soft ionization techniques used in LC-MS, such as electrospray ionization (ESI), often result in less fragmentation and a more prominent molecular ion peak, which is advantageous for quantification. nih.gov The sensitivity and selectivity of LC-MS make it a powerful tool for detecting low levels of this compound and its metabolites or degradation products in various samples. wikipedia.org
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS)
Comprehensive two-dimensional gas chromatography (GC×GC) represents a powerful separation technique that offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. chromatographytoday.comnih.gov When coupled with a mass spectrometer (MS), particularly a time-of-flight (TOF) detector, GC×GC-MS becomes an exceptionally potent tool for the analysis of complex samples containing volatile and semi-volatile compounds. nih.govchromatographyonline.com
The technique works by subjecting the entire sample to two independent chromatographic separations using columns with different stationary phases. chromatographytoday.com This distribution of peaks across a two-dimensional plane drastically reduces the likelihood of co-elution, which is a common challenge in complex matrices. chromatographytoday.comchromatographytoday.com Furthermore, the process of thermal modulation between the two columns creates a "cryo-focusing" effect, which sharpens the peaks and significantly increases detection sensitivity. lcms.cz
While specific studies focusing solely on this compound are not prevalent, the technique is widely applied to the analysis of halogenated compound classes, including polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs). lcms.czresearchgate.net Research on these related compounds demonstrates the capability of GC×GC-MS to resolve numerous congeners from intricate sample matrices like environmental samples or commercial flame retardant mixtures. lcms.cz The increased sensitivity is notable; studies comparing one-dimensional GC-TOFMS to GC×GC-TOFMS for brominated flame retardants show a dramatic improvement in the limits of quantitation (LOQ), as illustrated in the table below. This enhanced performance makes GC×GC-MS an invaluable, albeit advanced, method for the trace-level detection and robust identification of this compound in challenging analytical scenarios. lcms.cz
Table 1: Comparison of Limits of Quantitation (LOQ) for Selected Brominated Compounds This table illustrates the enhanced sensitivity of GC×GC-TOFMS over conventional GC-TOFMS for related brominated compounds.
| Compound Class | 1D LOQ (ppb) | 2D LOQ (ppb) |
|---|---|---|
| Bromodiphenyl Ethers | 0.7 | 0.04 |
| Dibromodiphenyl Ethers | 0.5 | 0.02 |
| Tribromodiphenyl Ethers | 1.9 | 0.05 |
| Tetrabromodiphenyl Ethers | 4.9 | 0.07 |
| Pentabromodiphenyl Ethers | 10.8 | 0.12 |
| 2,2',4,4',5,5'-hexabromobiphenyl | 8.2 | 0.34 |
Chromatographic Separations
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound. Research has been conducted to develop and optimize HPLC methods for the determination of various bromobiphenyls, including the 2-bromo isomer, in aqueous samples. tandfonline.comresearchgate.net
One such study developed a simple and sensitive method using HPLC coupled with both electrochemical and UV-Vis detectors. tandfonline.comresearchgate.net The separation of this compound, 3-bromobiphenyl, and 4-bromobiphenyl (B57062) was successfully achieved. The method involved a preliminary solid-phase extraction (SPE) step to preconcentrate the analytes from river water samples before injection into the HPLC system. tandfonline.com The chromatographic conditions were optimized to allow for the simultaneous analysis of bromobiphenyls and bromophenols. tandfonline.com Another method describes the analysis of this compound on a Newcrom R1 reverse-phase column using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable and suitable for both analytical quantification and preparative isolation of impurities. sielc.comsielc.com
The power of HPLC is also demonstrated in its application to separate closely related isomers within halogenated biphenyls. For instance, a double forward-reverse (DFR) flow HPLC technique was developed to separate co-eluting coplanar and non-planar chlorobiphenyl (CB) congeners, a challenge analogous to separating PBB isomers. oup.com Such advanced HPLC techniques, combined with various detectors, provide the necessary selectivity and sensitivity for the robust analysis of this compound in different matrices.
Table 2: Example HPLC Method for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) | sielc.com |
| Water and Phosphoric Acid (or Formic Acid for MS) | ||
| Detection | UV, MS | sielc.com |
| Application | Analytical quantification, preparative separation | sielc.comsielc.com |
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines sampling, isolation, and enrichment of analytes into a single step. sigmaaldrich.com In this context, this compound serves a critical role not as a primary analyte, but as a reference compound. scbt.comsigmaaldrich.com Its specific application is to evaluate the extraction efficiency of newly developed SPME fibers. scbt.comncats.iochemicalbook.com
Researchers use this compound to test the performance of fibers, such as those based on methacrylic acid-trimethylolpropanetrimethacrylate copolymers. sigmaaldrich.comncats.io By spiking a sample with a known concentration of this compound and then analyzing the amount extracted by the SPME fiber, scientists can determine the fiber's extraction efficiency and validate its use for quantifying other target analytes in the sample. This application is crucial for developing reliable analytical methods for environmental monitoring, food analysis, and toxicology, where accurate quantification from complex matrices is essential. researchgate.netsigmaaldrich.com
Crystallographic Analysis (X-ray Diffraction)
Furthermore, powder XRD is frequently used to characterize the crystalline nature of derivatives synthesized from bromobiphenyl precursors. ripublication.comripublication.com For example, in studies of novel chalcone (B49325) compounds synthesized using a bromobiphenyl moiety, powder XRD was employed to confirm that the resulting materials were highly crystalline, as indicated by sharp diffraction peaks. ripublication.comripublication.comresearchgate.net These analyses also allow for the calculation of lattice parameters. ripublication.com Single-crystal X-ray diffraction has been used on these derivatives to precisely determine their molecular geometry and intermolecular interactions, such as hydrogen bonds and π–π stacking, which are crucial for understanding their physical properties. researchgate.netresearchgate.net These applications demonstrate the utility of XRD in confirming the structure and crystallinity of this compound and its derivatives.
Optical Property Characterization (e.g., Second Harmonic Generation)
The characterization of optical properties, particularly nonlinear optical (NLO) properties like second-harmonic generation (SHG), is a key area of materials science research. psu.edu SHG is a phenomenon where photons interacting with a nonlinear material are effectively combined to form new photons with twice the energy, and therefore twice the frequency and half the wavelength, of the initial photons. psu.edu This property is essential for applications in photonics and optoelectronics, such as frequency conversion in lasers. ripublication.com
While this compound itself is not primarily studied for NLO properties, it serves as a crucial building block in the synthesis of advanced organic NLO materials. ripublication.comresearchgate.net Researchers have synthesized various chalcone derivatives incorporating the bromobiphenyl structure and investigated their NLO capabilities. ripublication.comripublication.comresearchgate.net The SHG efficiency of these synthesized crystals is typically measured using the Kurtz-Perry powder technique, where their output is compared to a well-known standard like Urea or Potassium Dihydrogen Phosphate (B84403) (KDP). ripublication.comripublication.com
Studies have shown that chalcones derived from 4'-bromobiphenyl exhibit significant NLO activity, with SHG efficiencies reported to be 1.26 to 1.36 times that of urea. ripublication.comripublication.comresearchgate.netresearchgate.net The Z-scan technique is another method used to characterize the nonlinear refractive index and optical limiting behavior of such materials. researchgate.net These findings highlight how the incorporation of the bromobiphenyl moiety contributes to the development of new materials with promising optical properties for technological applications.
Table 3: Second Harmonic Generation (SHG) Efficiency of Bromobiphenyl Derivatives
| Compound | SHG Efficiency (Relative to Urea) | Reference |
|---|---|---|
| (2E)-1-(4'-bromobiphenyl-4-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one | 1.26 | ripublication.comresearchgate.net |
| (2E)-1-(4'-bromobiphenyl-4-yl)-3-(2-methoxyphenyl)prop-2-en-1-one | 1.36 | ripublication.comresearchgate.net |
Research Applications of 2 Bromobiphenyl and Its Derivatives
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, 2-bromobiphenyl and its derivatives are instrumental in the development of new therapeutic agents. The presence of the bromine atom provides a reactive site for various coupling reactions, enabling the construction of larger, more complex molecular architectures.
Precursor in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. chemicalbook.com Its ability to undergo reactions such as bromine-lithium exchange and palladium-catalyzed cross-coupling makes it a valuable precursor for creating unsymmetrically substituted biaryls and polycyclic aromatic hydrocarbons.
A notable application is in the production of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it is a crucial starting material for the synthesis of Flurbiprofen. google.com The synthesis of Flurbiprofen involves the use of this compound to create the necessary 2-fluoro-4-bromobiphenyl intermediate. google.comlookchem.com This intermediate is then further reacted to yield the final drug, which is used to reduce pain and inflammation. google.comlookchem.comgoogle.com
Beyond NSAIDs, this compound is utilized in the synthesis of other complex molecules with potential therapeutic applications. For example, it can be used to produce phenanthridine (B189435) derivatives through palladium-catalyzed reactions. numberanalytics.comrsc.org It also serves as a starting point for creating various other substituted biphenyl (B1667301) compounds, which are scaffolds for new drug candidates. smolecule.com
| Precursor | Reaction Type | Product | Application |
| This compound | Suzuki Coupling | 2-Fluoro-4-biphenyl | Intermediate for Flurbiprofen |
| This compound | Palladium-catalyzed cyclization | Phenanthridine | Heterocyclic compound synthesis |
| This compound | Nucleophilic substitution | Substituted biaryls | Building blocks for pharmaceuticals |
This table summarizes the role of this compound as a precursor in the synthesis of various pharmaceutical-related compounds.
Investigation of Biological Activities (e.g., Antimicrobial, Anticancer)
Derivatives of this compound have been the subject of research for their potential biological activities, including antimicrobial and anticancer properties. smolecule.com
Antimicrobial Activity: Studies have shown that certain biphenyl derivatives exhibit significant antimicrobial properties. For instance, derivatives of this compound have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action for some of these compounds is believed to involve the disruption of bacterial cell membranes or the inhibition of essential enzymes. Research on oxazolidinone-biphenyl chalcone (B49325) hybrid derivatives, synthesized using a copper-iodide mediated N-arylation, has shown significant antibacterial activity against both gram-positive and gram-negative bacteria, with some compounds showing efficacy at concentrations as low as 3.125 µg/ml. ijper.org
Anticancer Activity: Research has also highlighted the potential of bromobiphenyl derivatives as anticancer agents. Certain bromobiphenyls have been shown to inhibit tumor growth in various cancer models. For example, a study on a novel bromophenol derivative, BOS-102, demonstrated significant anticancer activity against human A549 lung cancer cells, with an IC50 value of 4.29 ± 0.79 µM. mdpi.com This compound was found to induce cell cycle arrest and apoptosis. mdpi.com Other studies have investigated the in vitro anticancer activity of various derivatives against a range of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and human chronic myelogenous leukemia (K562). jazanu.edu.sanih.gov The anticancer mechanism for some of these derivatives is linked to their ability to interact with estrogen receptors in cancer cells or induce apoptosis through pathways involving oxidative stress.
| Derivative Class | Activity | Target | Example Finding |
| Oxazolidinone-biphenyl chalcones | Antibacterial | Gram-positive & Gram-negative bacteria | Significant activity at 3.125 µg/ml ijper.org |
| Bromophenol derivatives (BOS-102) | Anticancer | Human A549 lung cancer cells | IC50 of 4.29 ± 0.79 µM mdpi.com |
| 2-Phenazinamine derivatives | Anticancer | K562 and HepG2 cancer cells | Potent effect comparable to cisplatin (B142131) nih.gov |
This table provides an overview of the investigated biological activities of various this compound derivatives.
Estrogenic Activity of Metabolites and Enzyme Inhibition
The metabolic products of brominated biphenyls have been studied for their potential to interact with hormonal systems. Research has shown that hydroxylated metabolites of these compounds can exhibit estrogenic activity. researchgate.net
Specifically, studies on dibrominated biphenyls have demonstrated that their metabolism by cytochrome P450 enzymes can lead to the formation of hydroxylated metabolites that bind to and activate the estrogen receptor. nih.govresearchgate.net While direct studies on 2-monobromobiphenyl are less common, the findings on related compounds suggest that hydroxylation is a key step in the bioactivation of brominated biphenyls to estrogenic compounds. nih.govresearchgate.net For instance, sulfation of these hydroxylated metabolites has been observed to decrease their estrogenic activity but in some cases, create or increase anti-estrogenic activity. nih.gov
Furthermore, some hydroxylated metabolites of brominated biphenyls have been found to be potent inhibitors of enzymes such as estrogen sulfotransferase. nih.gov This enzyme is crucial for the metabolism of estrogen, and its inhibition can lead to disruptions in hormonal balance. The investigation of these metabolic pathways and their effects is important for understanding the full biological impact of brominated biphenyls.
Materials Science and Engineering
In the field of materials science, this compound is a valuable precursor for the synthesis of novel functional materials, particularly for applications in organic electronics.
Synthesis of Novel Functional Materials (e.g., for OLEDs)
This compound is utilized in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). hsppharma.comimpurity.comhomesunshinepharma.com Its role as an intermediate allows for the construction of complex organic molecules with specific electronic and photophysical properties. smolecule.com
One area of application is the synthesis of ortho-twisted asymmetric anthracene (B1667546) derivatives, which are used as blue emitters in OLEDs. hsppharma.comimpurity.comhomesunshinepharma.com Additionally, this compound is a key component in the synthesis of novel trispirocyclic hydrocarbons. smolecule.comsigmaaldrich.com These unique, three-dimensional structures are created through the coupling of truxenone (B1584773) with this compound. chemicalbook.comresearchgate.net The resulting compounds can serve as core structures for more complex functional materials. Furthermore, this compound is used to synthesize spirobifluorene derivatives, which are important intermediates for OLED materials due to their ability to improve luminous efficiency and solubility. chemicalbook.com The lithiation of this compound is a key step in the synthesis of wide energy gap host materials for blue phosphorescent OLEDs. umich.edu
| Material Type | Synthetic Approach | Application |
| Ortho-twisted asymmetric anthracenes | Palladium-catalyzed coupling | Blue emitters in OLEDs |
| Trispirocyclic hydrocarbons | Coupling with truxenone | Core for functional materials |
| Spirobifluorene derivatives | Nucleophilic substitution and cyclization | Intermediates for OLED materials |
| Wide energy gap hosts | Lithiation and nucleophilic addition | Blue phosphorescent OLEDs |
This table highlights the use of this compound in creating various functional materials for OLED applications.
Development of Thermally Stable Hole Transport Materials
A significant application of this compound in materials science is the development of thermally stable hole transport materials (HTMs) for OLEDs. researchgate.net The thermal stability of HTMs is crucial for the longevity and performance of OLED devices.
Researchers have used this compound and its derivatives to create complex molecular architectures that exhibit high glass transition temperatures (Tg), a key indicator of thermal stability. researchgate.netoup.com For example, a triphenylamine (B166846) derivative with six diphenylamino groups, synthesized using a derivative of this compound, showed a high glass transition temperature of 170 °C. researchgate.net This material demonstrated good performance as an HTM in a multi-layered OLED device. researchgate.net
Another approach involves the use of this compound in the synthesis of hexabenzo-annulated [4.4.4]propellane derivatives. researchgate.netoup.com These compounds, which incorporate multiple biphenyl substructures, have been developed as thermally stable HTMs with glass transition temperatures exceeding 120 °C, significantly higher than that of the commonly used HTM, TPD (62 °C). researchgate.netoup.com These studies demonstrate the utility of this compound in designing and synthesizing robust HTMs for advanced electronic applications. sciopen.commdpi.comresearchgate.net
Agrochemical and Dye Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules, including those utilized in the agrochemical and dye industries. google.comacs.org Its biphenyl structure forms the core of various active compounds, and the presence of a bromine atom provides a reactive site for further chemical modifications. This allows for the construction of more elaborate molecules with desired biological or colorant properties.
In the field of agrochemicals, bromobiphenyls are recognized as valuable intermediates for producing agricultural chemicals such as pesticides and herbicides. google.comsmolecule.com The biphenyl moiety itself is found in compounds with antifungal properties. nih.gov While specific, direct synthetic pathways from this compound to widely-marketed agrochemicals are not always detailed in public-domain research, its role as a precursor is established. The functionalization of the biphenyl core, for instance through Friedel–Crafts acylation, is a known strategy for creating intermediates used in the synthesis of agrochemicals and dyes. rsc.org The utility of this compound lies in its ability to act as a building block, where the bromine atom can be replaced or used to facilitate coupling reactions to build the complex structures often required for fungicidal or herbicidal activity. google.com
Similarly, in dye synthesis, this compound and its derivatives are employed as intermediates. google.comacs.org The biphenyl structure can act as a chromophore or be modified to create one. The reactivity of the bromo-substituent allows for its incorporation into larger conjugated systems, which is a fundamental aspect of dye chemistry.
Ligand Design in Catalysis
The biphenyl scaffold is a foundational element in the design of high-performance ligands for transition metal catalysis, and this compound is a key starting material for many of these important molecules. These ligands are particularly prominent in palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis.
A primary application of this compound is in the synthesis of bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands. These ligands are known to significantly enhance the efficiency of palladium catalysts. A common synthetic route involves the formation of a Grignard reagent from this compound, which is then coupled with a chlorophosphine compound. google.com
For example, the synthesis of 2-(Di-tert-butylphosphino)biphenyl (B1301956), a widely used ligand, is achieved by first reacting this compound with magnesium in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form the Grignard reagent, (2-biphenylyl)magnesium bromide. google.comsmolecule.comchemicalbook.com This intermediate is then reacted with di-tert-butylchlorophosphine, often in the presence of a catalyst such as tetrakis(triphenylphosphine)palladium(0) or a copper(I) salt, to yield the final phosphine (B1218219) ligand with high efficiency. google.comgoogle.com
A detailed procedure for this synthesis is as follows:
Grignard Reagent Formation : this compound is reacted with magnesium turnings in anhydrous THF under a nitrogen atmosphere and refluxed for approximately 2 hours. google.comchemicalbook.com
Coupling Reaction : The solution is cooled, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) is added. google.com Di-tert-butylchlorophosphine is then added dropwise. google.com
Workup and Isolation : The reaction is quenched with an aqueous solution, and the product is extracted and purified, typically by crystallization, to afford 2-(di-tert-butylphosphino)biphenyl as a white solid in yields often exceeding 95%. google.comchemicalbook.com
Similarly, other valuable ligands such as 2-(Dicyclohexylphosphino)biphenyl are synthesized from this compound using corresponding reagents like dicyclohexylchlorophosphine. chemicalbook.comchemicalbook.com These ligands have demonstrated broad utility in Suzuki-Miyaura reactions, Buchwald-Hartwig aminations of aryl chlorides, bromides, and triflates, and other cross-coupling processes. chemicalbook.com
Beyond monodentate phosphines, this compound is a precursor for more complex ligand architectures. Research has shown the synthesis of bis(biphenyl)phosphine ligands with the general structure RP(o-biphenyl)₂. acs.org This is achieved through the lithiation of this compound with n-butyllithium, followed by reaction with phosphorus electrophiles like triphenylphosphite or dichlorophenylphosphine (B166023) to create ligands for catalysts, such as those based on gold(I). acs.org
Furthermore, the biphenyl backbone derived from this compound is integral to the development of chiral ligands for asymmetric catalysis. Enantiopure P,N-biphenyl derivatives, which substitute the 2'-position with a chiral amino group, have been prepared for use in palladium-catalyzed reactions. researchgate.net These syntheses highlight the versatility of the this compound framework in creating structurally diverse and electronically tunable ligands that are critical for advancing modern catalytic methods. liverpool.ac.uk
Environmental Research and Ecotoxicological Studies
Environmental Persistence and Fate
The environmental persistence and ultimate fate of 2-bromobiphenyl are governed by a combination of its physicochemical properties and its susceptibility to various degradation processes. As an aryl halide, its environmental behavior is of significant interest due to the potential for long-range transport and persistence.
This compound is known to be sensitive to light, indicating that photolytic degradation is a potential pathway for its transformation in the environment. nih.gov The photolysis of brominated aromatic compounds, such as this compound, in the presence of an organic solvent like benzene (B151609), is understood to proceed through a free-radical mechanism. This process is initiated by the cleavage of the carbon-bromine bond upon absorption of ultraviolet radiation, leading to the formation of a biphenyl (B1667301) radical and a bromine radical.
The resulting biphenyl radical can then interact with the surrounding environmental matrix. For instance, in an aquatic environment, it may abstract a hydrogen atom from water or organic matter to form biphenyl. Further reactions can lead to the formation of other biphenyl-derived products. The photolysis of the related compound, 4-bromobiphenyl (B57062), has been shown to yield biphenyl and p-terphenyl (B122091) as major products, supporting the proposed free-radical pathway. The rate of photolysis is influenced by the bond strength of the carbon-halogen bond, with weaker bonds leading to more rapid degradation.
Microbial degradation represents a significant route for the environmental breakdown of this compound. Studies have shown that certain bacterial strains are capable of transforming this compound. For example, the soil isolate Pseudomonas cruciviae has been demonstrated to convert o-bromobiphenyl into o-bromobenzoic acid. oup.com This conversion represents a critical initial step in the biodegradation pathway, introducing a functional group that is more amenable to further microbial attack.
The transport and distribution of this compound in the environment are largely dictated by its physicochemical properties, as detailed in the table below. Its low water solubility and relatively high octanol-water partition coefficient (LogP) indicate a strong tendency to partition from the aqueous phase into organic matrices such as soil, sediment, and biota. nih.govsielc.com
The compound's density, which is greater than water, suggests that if released into an aquatic system, it will likely sink and accumulate in the sediment. nih.govchemicalbook.com The Henry's Law Constant, which describes the partitioning between air and water, is an important parameter for assessing its potential for volatilization from water bodies. For sparingly soluble compounds like this compound, the Henry's Law constant can be estimated from its vapor pressure and water solubility. oup.comk-state.edulibretexts.org Given its structural similarity to some lower chlorinated biphenyls, it is expected to have a moderate potential for volatilization. oup.com Once in the atmosphere, it can be subject to long-range transport.
Table 1: Physicochemical Properties of this compound
Ecotoxicological Impact Assessment
The release of this compound into the environment raises concerns about its potential adverse effects on ecosystems. Its ecotoxicological impact is primarily related to its potential for bioaccumulation and its inherent toxicity to aquatic organisms.
The bioaccumulation potential of a chemical is its tendency to be taken up by and concentrated in organisms. The Bioconcentration Factor (BCF) is a key metric used to quantify this potential, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. chemsafetypro.comfao.org A high LogP value, such as the estimated 4.59 for this compound, is a strong indicator of a high potential for bioaccumulation. sielc.com Substances with a LogP greater than 3 are generally considered to have the potential to bioconcentrate. fao.org
Table 2: Bioaccumulation Potential of this compound
This compound is classified as being very toxic to aquatic life with long-lasting effects, as indicated by its hazard statements. guidechem.com The toxicity of halogenated aromatic compounds to aquatic organisms is well-documented. The mode of action for many of these compounds is narcosis, a non-specific disruption of cell membranes. nih.gov
Table 3: Ecotoxicity of Structurally Related Brominated Compounds
Risk Assessment Methodologies for Brominated Biphenyls
The risk assessment of brominated biphenyls, including this compound, is a complex process aimed at evaluating their potential adverse effects on human health and the environment. who.int These methodologies are crucial for establishing safe exposure levels and for informing regulatory decisions. Various international and national bodies have developed frameworks for conducting these assessments.
One common approach is the Margin of Exposure (MOE) methodology. The MOE is calculated by comparing a point of departure (POD), such as the benchmark dose lower confidence limit (BMDL), for a critical effect in toxicological studies to the estimated human exposure. A larger MOE generally indicates a lower level of health concern. For some polybrominated diphenyl ethers (PBDEs), a related class of brominated flame retardants, the European Food Safety Authority (EFSA) has used the MOE approach to characterize risks, particularly for neurodevelopmental effects observed in animal studies. nih.gov
Another widely used methodology is the Reference Dose (RfD) approach, developed by the U.S. Environmental Protection Agency (EPA). The RfD is an estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime. Risk is characterized by comparing the estimated daily intake of a substance to its RfD. If the intake exceeds the RfD, it may indicate a potential health risk. tandfonline.com While a specific chronic oral RfD for this compound has not been derived by the EPA, the agency has calculated screening levels for PBBs in air, soil, and tap water. epa.gov
Risk assessment for these compounds also considers their classification as potential carcinogens. The International Agency for Research on Cancer (IARC) has classified PBBs as "probably carcinogenic to humans" (Group 2A), and the U.S. Department of Health and Human Services states that PBBs are reasonably anticipated to be human carcinogens. epa.gov These classifications are based on evidence from animal studies showing that PBBs can cause various types of cancer. epa.gov
The process of risk assessment for brominated biphenyls involves several key steps:
Hazard Identification: Determining whether exposure to the chemical can cause an increase in the incidence of a particular adverse health effect.
Dose-Response Assessment: Characterizing the relationship between the dose of the chemical and the incidence of the adverse health effect in exposed populations.
Exposure Assessment: Measuring or estimating the intensity, frequency, and duration of human exposure to the chemical.
Risk Characterization: Integrating the information from the previous steps to estimate the incidence of the adverse health effect under the various conditions of human exposure. who.int
These methodologies rely on data from toxicological studies in animals, as well as epidemiological data from human populations where available. who.int The development of internationally harmonized strategies for assessing the risks posed by brominated compounds is an ongoing effort to ensure consistent and protective public health measures. tandfonline.com
Table 2: Key Methodologies in Risk Assessment of Brominated Biphenyls
| Methodology | Description | Key Parameters | Application |
|---|---|---|---|
| Margin of Exposure (MOE) | Compares a point of departure from toxicological studies to estimated human exposure. | Benchmark Dose Lower Confidence Limit (BMDL), Estimated Dietary Intake | Characterizing risks of non-cancer effects, such as neurodevelopmental toxicity. nih.gov |
| Reference Dose (RfD) | Estimates a daily exposure level that is likely to be without significant risk of adverse effects over a lifetime. | No-Observed-Adverse-Effect Level (NOAEL), Uncertainty Factors | Assessing risks of non-cancer effects from chronic exposure. tandfonline.com |
| Carcinogenicity Assessment | Evaluates the potential for a chemical to cause cancer. | Evidence from animal and human studies | Classification of carcinogenic potential by agencies like IARC and NTP. epa.gov |
Q & A
Q. How should researchers address contradictions in reported ionization energies (IEs) and fragmentation pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
